N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide
Description
N-Phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene ring system. This compound belongs to a broader class of molecules where the sulfanyl acetamide moiety is linked to diverse heterocyclic or aromatic groups. Its molecular formula is C₂₂H₂₁N₃OS, with a molecular weight of 393.51 g/mol and a logP of 3.71, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-phenyl-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-18(22-17-11-5-2-6-12-17)15-26-20-19(16-9-3-1-4-10-16)23-21(24-20)13-7-8-14-21/h1-6,9-12H,7-8,13-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLTEUAEWSSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide typically involves the reaction of 3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Modifications to the phenyl or heterocyclic substituents significantly alter physicochemical and biological properties:
*Estimated based on substituent contributions.
Key Observations :
Heterocyclic Variations
Replacing the 1,4-diazaspiro ring with other heterocycles alters bioactivity and applications:
Key Observations :
- Diazaspiro systems offer conformational rigidity, while oxadiazoles/triazoles improve interaction with biological targets .
- Pyrimidine derivatives exhibit distinct hydrogen-bonding patterns, influencing crystallinity .
Physicochemical and Structural Comparisons
Hydrogen Bonding and Crystal Packing
- Diazaspiro Derivatives: Intramolecular N–H⋯N bonds stabilize folded conformations. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds .
- Oxadiazole Derivatives : Intermolecular N–H⋯O bonds dominate, leading to layered crystal structures .
LogP and Solubility
Enzyme Inhibition
Corrosion Inhibition
Odorant Receptor Modulation
- Triazole-containing analogs (e.g., OLC-12) act as Orco agonists , disrupting insect olfactory systems .
Biological Activity
N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound's structure features a diazaspiro moiety and a sulfanyl group, which are known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of 423.5 g/mol. The presence of the sulfanyl group is significant as it can participate in various biochemical interactions.
Anticonvulsant Activity
Case Studies and Research Findings:
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity using animal models. The initial screening utilized the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, showing promising results for specific derivatives that demonstrated significant protection against seizures .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Test Model | Dose (mg/kg) | Result |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | Effective |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | 300 | Effective |
| N-(3-(trifluoromethyl)anilide derivatives | 6-Hz model | 30, 100, 300 | Active |
The studies suggest that the introduction of electron-withdrawing groups such as fluorine enhances the anticonvulsant efficacy by improving metabolic stability and CNS distribution .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The presence of amide and sulfanyl groups is believed to contribute to this activity by facilitating interactions with microbial enzymes or cell membranes.
Table 2: Antimicrobial Activity Overview
| Compound Name | Microbial Strain | Activity Observed |
|---|---|---|
| N-(4-Bromo-3-methylphenyl)-2-{(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL)sulfanyl}acetamide | E. coli | Inhibitory |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | S. aureus | Inhibitory |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The unique structural features of this compound could also position it as a candidate for cancer therapy. Compounds with similar diazaspiro structures have shown promising results in inhibiting cancer cell proliferation in vitro.
Mechanistic Insights:
Research indicates that compounds targeting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, play crucial roles in cell cycle regulation and gene transcription, making them attractive targets for anticancer therapies .
Table 3: Anticancer Activity Data
| Compound Name | Target Enzyme | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| Compound 20a | CDK2 | 0.004 | HCT116 |
| Compound 20a | CDK9 | 0.009 | HCT116 |
The findings underscore the potential for further development of N-phenyldiazaspiro compounds as dual inhibitors targeting key regulatory pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
